molecular formula C10H13N5O4 B009337 N(6)-Ribosyladenine CAS No. 103960-10-7

N(6)-Ribosyladenine

Katalognummer: B009337
CAS-Nummer: 103960-10-7
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: NFFADTLTYRNKIN-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(6)-Ribosyladenine, also known as N6-methyladenosine (m6A), is a modified nucleotide found in RNA molecules. It is the most abundant internal modification in eukaryotic mRNA, and its presence has been linked to various biological processes, including RNA splicing, stability, and translation. In recent years, there has been growing interest in understanding the synthesis, mechanism of action, and physiological effects of this compound.

Wirkmechanismus

The exact mechanism by which m6A modification regulates gene expression is still not fully understood. However, studies have shown that m6A modification can affect mRNA stability, splicing, and translation. For example, m6A modification can promote the degradation of mRNA molecules by recruiting specific RNA-binding proteins. It can also affect splicing by altering the binding of splicing factors to pre-mRNA molecules.
Biochemical and physiological effects:
Studies have shown that m6A modification can have both biochemical and physiological effects. For example, m6A modification has been linked to the regulation of circadian rhythms and the response to stress. It has also been shown to play a role in the regulation of insulin signaling and glucose metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of studying m6A modification is that it is a relatively abundant modification in mRNA molecules, making it easy to detect using various techniques such as RNA sequencing and immunoprecipitation. However, one limitation is that the exact location of m6A modification within mRNA molecules can vary, making it difficult to study specific effects of the modification.

Zukünftige Richtungen

There are many potential future directions for research on N(6)-Ribosyladenine. One area of interest is the development of new techniques for detecting and studying m6A modification. Another area of interest is the identification of specific RNA-binding proteins that interact with m6A-modified mRNA molecules. Additionally, researchers are interested in understanding the role of m6A modification in the development of specific diseases, such as cancer and obesity, and developing new therapies based on this knowledge.
In conclusion, this compound is a modified nucleotide found in RNA molecules that has been linked to various biological processes and diseases. Understanding the synthesis, mechanism of action, and physiological effects of m6A modification could lead to the development of new therapies for these diseases. There are many potential future directions for research on m6A modification, including the development of new techniques for detection and studying specific effects of the modification.

Synthesemethoden

The synthesis of N(6)-Ribosyladenine involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. This reaction is catalyzed by a family of enzymes known as methyltransferases. The most well-studied methyltransferase responsible for m6A modification is METTL3, which is part of a larger complex that includes other proteins such as METTL14 and WTAP.

Wissenschaftliche Forschungsanwendungen

The presence of N(6)-Ribosyladenine in mRNA has been linked to various biological processes, including RNA splicing, stability, and translation. Researchers have also found that m6A modification plays a role in regulating gene expression and is involved in the development of certain diseases, such as cancer and obesity. Understanding the mechanism of action of m6A modification could lead to the development of new therapies for these diseases.

Eigenschaften

103960-10-7

Molekularformel

C10H13N5O4

Molekulargewicht

267.24 g/mol

IUPAC-Name

(2R,3R,4R,5R)-2-(7H-purin-6-ylamino)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c16-4-1-19-10(7(18)6(4)17)15-9-5-8(12-2-11-5)13-3-14-9/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13,14,15)/t4-,6-,7-,10-/m1/s1

InChI-Schlüssel

NFFADTLTYRNKIN-KQYNXXCUSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)NC2=NC=NC3=C2NC=N3)O)O)O

SMILES

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O

103960-10-7

Synonyme

N(6)-adenosine
N(6)-ribosyladenine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.